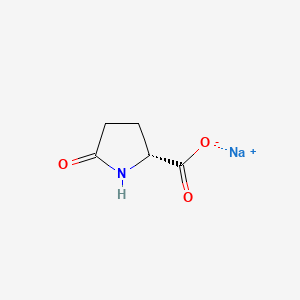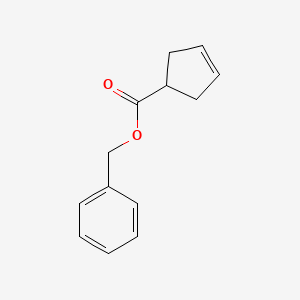
benzyl cyclopent-3-ene-1-carboxylate
Vue d'ensemble
Description
benzyl cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C13H14O2 and a molecular weight of 202.10 g/mol . It features a five-membered cyclopentene ring fused with a benzyl ester group. This compound is known for its unique chemical structure, which includes multiple bonds, aromatic rings, and ester functionalities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of benzyl cyclopent-3-enecarboxylate can be achieved through a one-pot method. This involves the conversion of benzyl cyclopent-3-enecarboxylate into a mixture of hydroxy allylic esters using diphenyl diselenide, hydrogen peroxide (H2O2), and tert-butyl hydroperoxide in dry dichloromethane (CH2Cl2) . The reaction conditions are optimized to ensure high yields and purity of the product.
Industrial Production Methods: While specific industrial production methods for benzyl cyclopent-3-enecarboxylate are not widely documented, the one-pot synthesis method mentioned above can be scaled up for industrial applications. The use of environmentally friendly reagents like diphenyl diselenide and hydrogen peroxide aligns with modern trends in sustainable organic synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: benzyl cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Electrophilic Addition: The double bond in the cyclopentene ring can participate in electrophilic addition reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Substitution: The benzyl ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, tert-butyl hydroperoxide.
Electrophiles: Diphenyl diselenide for electrophilic addition.
Major Products Formed:
Hydroxy Allylic Esters: Formed through oxidation reactions.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
Applications De Recherche Scientifique
benzyl cyclopent-3-ene-1-carboxylate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of benzyl cyclopent-3-enecarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active cyclopentene moiety, which can then interact with biological targets. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application .
Comparaison Avec Des Composés Similaires
Cyclopent-3-enecarboxylic Acid: Shares the cyclopentene ring but lacks the benzyl ester group.
Benzyl Cyclopentane Carboxylate: Similar structure but with a saturated cyclopentane ring instead of a cyclopentene ring.
Uniqueness: benzyl cyclopent-3-ene-1-carboxylate is unique due to its combination of a cyclopentene ring and a benzyl ester group, which imparts distinct chemical reactivity and potential biological activity .
Propriétés
Formule moléculaire |
C13H14O2 |
|---|---|
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
benzyl cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C13H14O2/c14-13(12-8-4-5-9-12)15-10-11-6-2-1-3-7-11/h1-7,12H,8-10H2 |
Clé InChI |
YCKIMXZHBPIYML-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC1C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[(3-Oxo-1-piperazinyl)methyl]benzoic acid](/img/structure/B8713501.png)
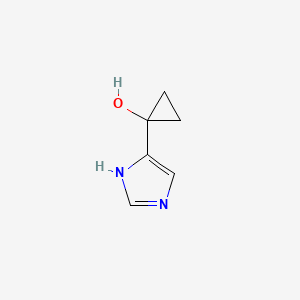

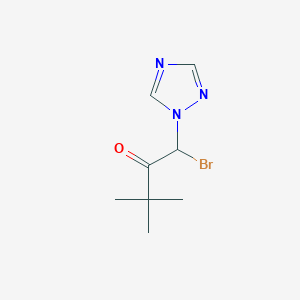
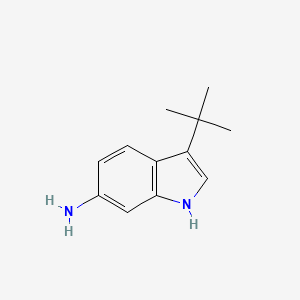
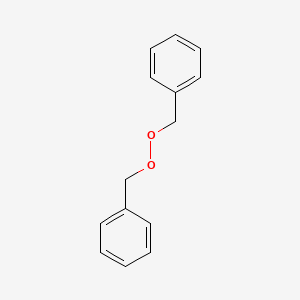
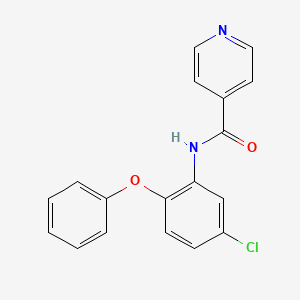


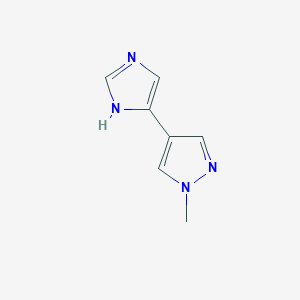
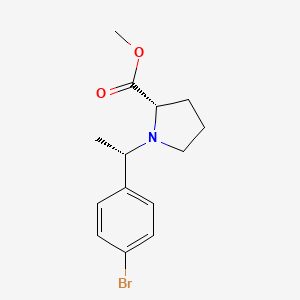
![methyl 6-bromo-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B8713576.png)

